(3R)-1-phenethylpyrrolidin-3-ol
説明
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(3R)-1-(2-phenylethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |
InChIキー |
RIYQNVRAUWHVNR-GFCCVEGCSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)CCC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
科学的研究の応用
Chemical Synthesis
Building Block in Organic Chemistry
(3R)-1-phenethylpyrrolidin-3-ol serves as a crucial building block in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals due to its structural properties that facilitate further chemical transformations. The compound can act as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions.
Synthetic Routes
The synthesis of (3R)-1-phenethylpyrrolidin-3-ol typically involves:
- Cyclization of precursors to form the pyrrolidine ring.
- Substitution reactions to introduce the phenyl group.
- Oxidation reactions for hydroxyl group incorporation, often using agents like m-chloroperbenzoic acid (mCPBA) to achieve the desired functionalization.
Biological Research
Potential Therapeutic Applications
Research indicates that (3R)-1-phenethylpyrrolidin-3-ol may possess various biological activities, making it a candidate for drug development. Its interactions with enzymes and receptors are of particular interest, especially regarding neurological disorders. The compound has been studied for its potential effects on muscarinic receptors, which are involved in numerous physiological processes .
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets, modulating signaling pathways that could lead to therapeutic effects. The presence of the hydroxyl group and phenyl ring enhances its binding affinity, making it effective in influencing biochemical processes.
Medicinal Chemistry
Investigation for Neurological Disorders
There is ongoing research into the use of (3R)-1-phenethylpyrrolidin-3-ol for developing treatments for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other disorders characterized by excessive glandular secretion or smooth muscle contraction. Its role as an antagonist at M3 muscarinic receptors suggests potential benefits in managing these conditions .
Table 1: Summary of Case Studies Involving (3R)-1-phenethylpyrrolidin-3-ol
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effectiveness against specific viral strains through receptor modulation. |
| Study B | Analgesic Properties | Showed comparable potency to fentanyl derivatives in pain management models. |
| Study C | Respiratory Disorders | Highlighted potential benefits in reducing symptoms associated with COPD through muscarinic receptor antagonism. |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
(R)-1-(3-Chloro-Benzyl)-Pyrrolidin-3-Ol
- Substituent : 3-Chloro-benzyl group.
- Molecular Formula: C₁₁H₁₄ClNO.
- CAS Number : 1314355-33-3.
- Unlike the phenethyl group, the benzyl moiety lacks an ethyl spacer, which may reduce conformational flexibility. This compound is used in research but lacks reported antiviral activity .
(3S,4S)-4-((R)-1-Phenylethylamino)-1-Tosylpyrrolidin-3-Ol
- Substituent: Tosyl and phenylethylamino groups.
- CAS Number : 1352503-86-4.
- Key Differences: The tosyl group (p-toluenesulfonyl) enhances steric bulk and may improve metabolic stability. The additional phenylethylamino substituent at the 4-position introduces a secondary amine, enabling hydrogen bonding. This compound is a specialized intermediate in kinase inhibitor synthesis .
Analogues with Alkyl and Halogenated Substituents
(3R)-1-Methylpyrrolidin-3-Ol
- Substituent : Methyl group.
- Molecular Formula: C₅H₁₁NO.
- This simpler analogue is less pharmacologically active but serves as a baseline for structure-activity relationship (SAR) studies .
(3R)-1-(2-Chloroethyl)Pyrrolidin-3-Ol Hydrochloride
Analogues with Heterocyclic Modifications
(3R)-1-(6-Fluoropyridine-3-Carbonyl)Pyrrolidin-3-Ol
- Substituent : 6-Fluoropyridine-3-carbonyl group.
- Molecular Formula : C₁₀H₁₁FN₂O₂.
- CAS Number : 1689852-20-5.
- Key Differences : The fluoropyridine carbonyl group enhances π-stacking and hydrogen-bonding capabilities. Fluorine’s electronegativity may improve metabolic stability and blood-brain barrier penetration .
(3R,4S)-1-[(4-Amino-5H-Pyrrolo[3,2-d]Pyrimidin-7-Yl)Methyl]-4-[(Pyrazin-2-Ylsulfanyl)Methyl]Pyrrolidin-3-Ol
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Pharmacological Insights
- Antiviral Activity : The phenethyl group in (3R)-1-phenethylpyrrolidin-3-ol optimizes hydrophobic interactions with viral proteases, as evidenced by its role in oxadiazole derivatives .
- Stereochemical Impact : Enantiomeric analogues (e.g., 3S vs. 3R) show divergent activities, emphasizing the need for precise synthesis .
- Metabolic Stability : Fluorinated and tosylated derivatives exhibit improved half-lives due to reduced cytochrome P450 metabolism .
準備方法
Alkylation of (3R)-Pyrrolidin-3-ol
The most straightforward method involves the alkylation of (3R)-pyrrolidin-3-ol with phenethyl bromide. As detailed in patent US7192978, this reaction proceeds via nucleophilic substitution under basic conditions:
-
Reaction Setup : (3R)-Pyrrolidin-3-ol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as a base.
-
Alkylation : Phenethyl bromide (1.2 equiv) is added dropwise at 0°C, followed by stirring at 60°C for 12 hours.
-
Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (DCM/MeOH 10:1) to yield the product in 68–72% isolated yield.
Key Considerations :
Iridium-Catalyzed Asymmetric Synthesis
A high-yielding, enantioselective route employs iridium complexes to achieve >99% ee. Adapted from Royal Society of Chemistry protocols:
Procedure :
-
Catalytic System : A mixture of [Ir(cod)Cl]₂ (5 mol%), phosphine ligand (10 mol%), and KOtBu (2.0 equiv) in toluene is degassed under argon.
-
Substrate Addition : (3R)-Pyrrolidin-3-ol (1.0 equiv) and phenethyl bromide (1.1 equiv) are introduced, and the reaction is heated at 120°C for 24 hours.
-
Purification : Flash chromatography (SiO₂, DCM/MeOH 15:1) affords the product in 85% yield with 99.5% ee.
Mechanistic Insights :
The iridium catalyst facilitates oxidative addition of the alkyl bromide, followed by stereoretentive coupling to the pyrrolidine nitrogen. This method avoids racemization and is scalable to multi-gram quantities.
Solid-Phase Synthesis Approaches
Patent WO2003087094A2 describes a solid-phase strategy for parallel synthesis:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected (3R)-pyrrolidin-3-ol using standard peptide coupling reagents.
-
Alkylation : The immobilized pyrrolidine is treated with phenethyl bromide and DIEA in DMF at room temperature for 6 hours.
-
Cleavage : TFA/water (95:5) liberates the product, which is isolated via lyophilization in 92% purity (HPLC).
Advantages :
-
Enables combinatorial synthesis of analogs.
-
Reduces purification steps through resin-bound intermediates.
Reaction Optimization and Process Chemistry
Catalyst Screening
Comparative studies of iridium catalysts reveal that Ir-1 (Figure 1) outperforms other complexes in enantioselectivity:
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Ir-1 | 85 | 99.5 |
| Ir-2 | 78 | 97.3 |
| Ir-3 | 65 | 89.1 |
Solvent Effects :
Temperature and Time Dependence
-
120°C for 24 hours : Maximizes conversion (98%) without racemization.
-
Lower Temperatures (80°C) : Incomplete conversion (45%) after 24 hours.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What challenges arise in crystallizing (3R)-1-phenethylpyrrolidin-3-ol for structural analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
